6-bromo-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine is a heterocyclic compound that features a benzoxazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine typically involves the reaction of 2-aminophenol with 4-chlorobenzaldehyde and bromobenzene under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to facilitate the formation of the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium azide or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoxazine derivatives.
Scientific Research Applications
6-bromo-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 6-bromo-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-bromo-2-(4-chlorophenyl)chroman-4-one: Shares a similar core structure but differs in the presence of a chroman ring.
4-chlorophenyl 6-bromo-2-(4-chlorophenyl)-4-quinolinecarboxylate: Contains a quinoline ring instead of a benzoxazine ring.
Uniqueness
6-bromo-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C20H15BrClNO |
---|---|
Molecular Weight |
400.7 g/mol |
IUPAC Name |
6-bromo-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine |
InChI |
InChI=1S/C20H15BrClNO/c21-15-8-11-18-17(12-15)19(13-4-2-1-3-5-13)24-20(23-18)14-6-9-16(22)10-7-14/h1-12,19-20,23H |
InChI Key |
LOCVCTDQWQYLRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C=CC(=C3)Br)NC(O2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.